N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms. The presence of an iodine atom and an aminocarbonyl group further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzothiophene and pyrazole rings, followed by the introduction of the iodine and aminocarbonyl groups. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Formation of Pyrazole Ring: This typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of Iodine: This can be done through iodination reactions using reagents like iodine or N-iodosuccinimide.
Aminocarbonyl Group Addition: This step may involve the use of carbamoylating agents under specific conditions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Hydrolysis: The aminocarbonyl group can undergo hydrolysis to form corresponding amines and carboxylic acids.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, warranting further investigation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the aminocarbonyl group may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar compounds include other benzothiophene and pyrazole derivatives. Compared to these, N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
Benzothiophene Derivatives: Such as 2-aminobenzothiophene.
Pyrazole Derivatives: Such as 3,5-dimethylpyrazole.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN4O2S/c1-19-6-8(15)11(18-19)13(21)17-14-10(12(16)20)7-4-2-3-5-9(7)22-14/h6H,2-5H2,1H3,(H2,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUAPFBXUQWUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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